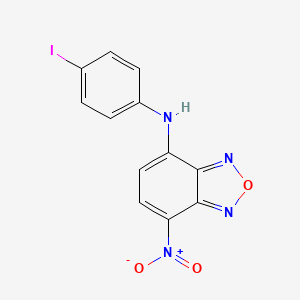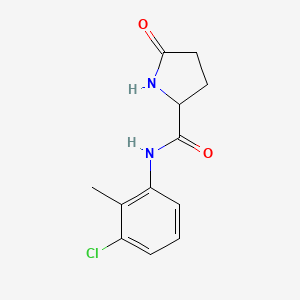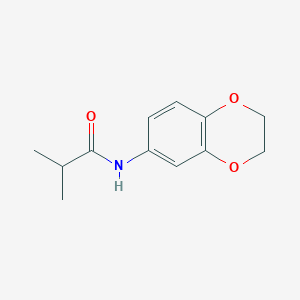![molecular formula C17H20N4S B5230099 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)
1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline, also known as PTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTQ belongs to the class of triazoloquinolines and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of viral enzymes, including RNA polymerase and protease. The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce the expression of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to decrease the production of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
One of the advantages of using 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it an attractive compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for research on 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline. One area of interest is the development of this compound-based anticancer drugs. This compound has shown promising activity against various cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of this compound-based antiviral drugs. This compound has been found to inhibit the replication of several viruses, and further research is needed to determine its potential as a therapeutic agent. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis method of this compound involves the condensation of 2-chloro-3-formylquinoline with piperidine-1-thiol followed by a cyclization reaction with sodium azide. This compound has been found to induce apoptosis in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. This compound has several advantages for lab experiments, including its potent biological activity, but also has limitations due to its low solubility. Future research on this compound could lead to the development of new drugs for cancer, viral, and bacterial infections.
合成方法
The synthesis of 1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline involves the condensation of 2-chloro-3-formylquinoline with piperidine-1-thiol followed by a cyclization reaction with sodium azide. The resulting compound is then subjected to reduction using palladium on carbon to yield this compound. This method has been reported to produce this compound with high purity and yield.
科学研究应用
1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its biological activities, including anticancer, antiviral, and antibacterial properties. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the replication of hepatitis C virus and herpes simplex virus. This compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
属性
IUPAC Name |
1-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-4-10-20(11-5-1)12-13-22-17-19-18-16-9-8-14-6-2-3-7-15(14)21(16)17/h2-3,6-9H,1,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSEPAIYOHWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)


![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)


![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)